beta-Bisaboleno

Descripción general

Descripción

beta-Bisabolene: is a naturally occurring sesquiterpene, a class of terpenes that consists of three isoprene units. It is found in the essential oils of various plants, including ginger, lemon, and oregano. beta-Bisabolene is known for its balsamic odor and is used in the fragrance and flavor industries. It is also approved as a food additive in Europe .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Properties

Beta-bisabolene has demonstrated significant cytotoxic effects against various cancer cell lines. A study revealed that it selectively induced apoptosis in breast cancer cells, showing an IC50 value of 66.91 µg/ml against MCF-7 cells and 48.99 µg/ml against 4T1 mouse mammary tumor cells . In vivo studies indicated a 37.5% reduction in tumor volume when administered to mice with transplanted tumors, highlighting its potential as an anticancer agent .

1.2 Antimicrobial and Antioxidant Activities

Research has identified beta-bisabolene's strong antimicrobial properties, particularly against pathogens like Candida albicans and Escherichia coli. Its essential oil exhibited an antioxidant activity with an IC50 value of 14 ± 0.8 μg/mL . These properties position beta-bisabolene as a candidate for developing natural preservatives in food and cosmetic products.

Food Industry Applications

2.1 Flavoring Agent

Beta-bisabolene's pleasant aroma, reminiscent of sesame oil, makes it suitable for use as a food flavoring agent. Its incorporation into food products could enhance flavor profiles while providing potential health benefits due to its antioxidant properties .

2.2 Natural Preservative

Given its antimicrobial activity, beta-bisabolene can be utilized as a natural preservative in food products, potentially replacing synthetic additives that may pose health risks.

Environmental Sustainability

3.1 Biotechnological Production

Recent advancements have demonstrated the production of beta-bisabolene from waste cooking oil using engineered yeast strains such as Yarrowia lipolytica. This process not only provides a sustainable source of beta-bisabolene but also contributes to waste management efforts . The engineered strains achieved significant yields, with titers reaching up to 48.3 mg/L of beta-bisabolene .

3.2 Biofuel Potential

Beta-bisabolene is being explored as a biofuel precursor due to its favorable combustion properties and renewable sourcing from biomass. This application aligns with global efforts to transition towards sustainable energy sources.

Data Summary

The following table summarizes key findings related to the applications of beta-bisabolene:

Case Studies

Case Study: Anticancer Efficacy of Beta-Bisabolene

In a controlled laboratory setting, researchers administered varying concentrations of beta-bisabolene to different breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as a therapeutic agent against breast cancer.

Case Study: Sustainable Production from Waste Cooking Oil

A research team successfully engineered Yarrowia lipolytica to convert waste cooking oil into beta-bisabolene through metabolic engineering techniques. This innovative approach not only provided an economic incentive but also addressed environmental concerns related to waste disposal.

Mecanismo De Acción

Target of Action

Beta-Bisabolene, a natural chemical compound classified as a sesquiterpene , primarily targets cells in the body. It exhibits selective cytotoxic activity for mouse cells . The compound’s primary targets include normal Eph4, MG1361, and 4T1 cells .

Mode of Action

Beta-Bisabolene interacts with its targets by exhibiting selective cytotoxic activity This means it has the ability to kill cells, particularly cancer cells, without causing significant harm to normal cells

Biochemical Pathways

Beta-Bisabolene is produced from farnesyl pyrophosphate (FPP) and is present in the essential oils of various plants . It is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . The compound’s production involves the farnesyl diphosphate biosynthetic pathway .

Result of Action

Beta-Bisabolene exhibits selective cytotoxic activity against various cells. For instance, it has been shown to act against normal Eph4, MG1361, and 4T1 cells with IC 50 values of >200 µg/ml, 65.49 µg/ml, and 48.99 µg/ml, respectively . It also acts against normal MCF‐10A, MCF‐7, MDA‐MB‐231, SKBR3, and BT474 cells with IC 50 values of 114.3 µg/ml, 66.91 µg/ml, 98.39 µg/ml, 70.62 µg/ml, and 74.3 µg/ml, respectively .

Action Environment

The action of Beta-Bisabolene can be influenced by various environmental factors. For instance, its stability can be affected by light, as it is photosensitive . More research is needed to fully understand how different environmental factors influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Beta-Bisabolene interacts with various enzymes and proteins in biochemical reactions. For instance, in the yeast Saccharomyces cerevisiae, AcTPS5, a new gamma-bisabolene synthase, has been identified . This enzyme plays a crucial role in the biosynthesis of beta-Bisabolene .

Cellular Effects

Beta-Bisabolene has been found to exhibit cytotoxicity in breast cancer cell lines and synergistic bactericidal activity against Staphylococcus aureus . These effects highlight the influence of beta-Bisabolene on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of beta-Bisabolene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in Saccharomyces cerevisiae, the expression of AcTPS5 and the mevalonate pathway in peroxisomes leads to the production of gamma-bisabolene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Bisabolene change over time. For instance, in Saccharomyces cerevisiae, gamma-bisabolene production increased from 125.0 mg/L to 584.14 mg/L in shake-flask fermentation and 2.69 g/L in fed-batch fermentation over time .

Dosage Effects in Animal Models

The effects of beta-Bisabolene vary with different dosages in animal models

Metabolic Pathways

Beta-Bisabolene is involved in various metabolic pathways. In Saccharomyces cerevisiae, it is produced from acetyl-CoA, a precursor in terpene biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Grignard Reagent Method: One of the synthetic routes involves the preparation of a Grignard reagent, specifically 2-methyl-2-butenyl magnesium bromide. This reagent undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The addition product is then subjected to acid treatment to obtain beta-bisabolene alcohol.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: beta-Bisabolene can undergo oxidation reactions to form various oxygenated derivatives.

Reduction: Reduction reactions can convert beta-bisabolene into its hydrogenated form, bisabolane, which has potential as a biofuel.

Substitution: beta-Bisabolene can participate in substitution reactions, particularly electrophilic substitution due to the presence of double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products:

Oxidation: Oxygenated derivatives such as bisabolol.

Reduction: Bisabolane.

Substitution: Halogenated bisabolene derivatives.

Comparación Con Compuestos Similares

alpha-Bisabolene: Another isomer of bisabolene with similar properties but different double bond positions.

gamma-Bisabolene: Yet another isomer with distinct double bond positions.

Uniqueness:

Odor: beta-Bisabolene has a unique balsamic odor that distinguishes it from its isomers.

Biological Activity: It has specific biological activities, such as its role as a pheromone and its cytotoxicity against cancer cells, which may differ from its isomers.

Actividad Biológica

β-Bisabolene is a sesquiterpene widely recognized for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the compound's cytotoxic effects against cancer cells, its antimicrobial properties, and its antioxidant capabilities, supported by various studies and data.

Chemical Composition and Sources

β-Bisabolene is primarily derived from essential oils of plants such as Commiphora guidotti (opoponax) and Piper canescens . Its structure contributes significantly to its biological activities. The compound typically constitutes about 5% of the essential oil from opoponax, which has been used traditionally for its medicinal properties.

Cytotoxic Activity Against Cancer Cells

Numerous studies have highlighted the selective cytotoxicity of β-bisabolene towards breast cancer cells. The following table summarizes key findings from research on the compound's effects on various cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| Normal Eph4 | >200 | No significant effect |

| MG1361 (mouse) | 65.49 | Cytotoxic |

| 4T1 (mouse) | 48.99 | Cytotoxic |

| MCF-10A (human) | 114.3 | Cytotoxic |

| MCF-7 (human) | 66.91 | Cytotoxic |

| MDA-MB-231 (human) | 98.39 | Cytotoxic |

| SKBR3 (human) | 70.62 | Cytotoxic |

| BT474 (human) | 74.3 | Cytotoxic |

The mechanism underlying this cytotoxicity involves the induction of apoptosis, as evidenced by assays measuring caspase-3/7 activity and Annexin V-propidium iodide staining . In vivo studies have also demonstrated that β-bisabolene can reduce the volume of transplanted mammary tumors by approximately 37.5% .

Antimicrobial Properties

In addition to its anticancer effects, β-bisabolene exhibits notable antimicrobial activity. Research indicates that it effectively inhibits the growth of various pathogens, including:

- Candida albicans

- Escherichia coli

The essential oil containing β-bisabolene showed strong inhibition against these microorganisms, highlighting its potential as a natural antimicrobial agent . The following table summarizes the antimicrobial effectiveness:

| Microorganism | Activity |

|---|---|

| Candida albicans | Strong inhibition |

| Escherichia coli | Strong inhibition |

Antioxidant Activity

β-Bisabolene has also been evaluated for its antioxidant properties. It exhibited significant antioxidant activity with an IC50 value of approximately 14 ± 0.8 μg/mL , indicating its potential role in protecting cells from oxidative stress . This property may contribute to its overall therapeutic potential, especially in conjunction with its anticancer effects.

Case Studies and Research Findings

- Cytotoxicity in Breast Cancer : A study conducted on the essential oil from Commiphora species showed that β-bisabolene selectively targets breast cancer cells while sparing normal cells, making it a promising candidate for further research in cancer treatment .

- Antimicrobial Efficacy : Another investigation focused on the essential oil of Piper canescens demonstrated that β-bisabolene significantly inhibited the growth of harmful bacteria and fungi, suggesting its utility in food preservation and medicinal applications .

- Antioxidant Properties : The antioxidant capacity of β-bisabolene was assessed through various assays, revealing its effectiveness in scavenging free radicals, which could be beneficial in preventing oxidative damage associated with chronic diseases .

Propiedades

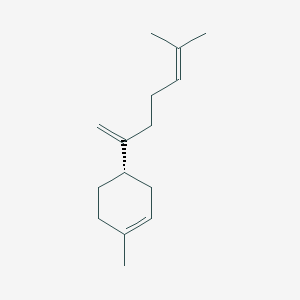

IUPAC Name |

(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRVRYFILCSYSP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017550 | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-61-4 | |

| Record name | β-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BISABOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Beta-Bisabolene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol.

ANone: Beta-Bisabolene is found in a variety of plants, including ginger (Zingiber officinale) [], lemon basil (Ocimum basilicum) [], oregano (Origanum vulgare) [], yarrow (Achillea millefolium) [], and several species of the genus Psidium [].

ANone: Beta-Bisabolene is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for various terpenes. The cyclization of FPP to beta-bisabolene is catalyzed by specific terpene synthases. Studies on aristolochene synthase (AS), an enzyme that normally produces the bicyclic sesquiterpene aristolochene, have shown that mutations can alter the enzyme's selectivity, leading to the production of beta-bisabolene as a major product [].

ANone: Research suggests that beta-bisabolene exhibits several biological activities, including:

- Antimicrobial activity: Beta-Bisabolene has shown activity against a range of bacteria and fungi, including Streptococcus mutans, Staphylococcus aureus, Bacillus spp., Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [, , , , ].

- Antifungal activity: Beta-Bisabolene has demonstrated potent antifungal effects against various plant pathogens, including Microcystis aeruginosa [, ]. It may act synergistically with other sesquiterpenes, such as precocenes, beta-caryophyllene, and beta-farnesene, to inhibit the growth of weeds and pathogens [].

- Anti-inflammatory activity: While direct mechanisms are still under investigation, beta-bisabolene, alongside other compounds like ascorbic acid, beta-carotene, and naringin found in Citrus karna extracts, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model [].

- Anti-ulcer activity: Beta-Bisabolene was identified as one of the anti-ulcer active principles in ginger [].

ANone: The diverse biological activities of beta-bisabolene make it a promising candidate for various applications, including:

- Pharmaceuticals: Its anti-inflammatory, antimicrobial, and anti-ulcer properties make it a potential therapeutic agent for a range of conditions. Studies have explored its potential for treating peptic ulcers [] and toxoplasmosis [].

- Cosmetics: Beta-Bisabolene's antimicrobial and anti-inflammatory properties could be beneficial in skincare products for acne treatment and wound healing [, ].

- Agriculture: Its antifungal activity against plant pathogens suggests potential as a natural biocontrol agent in agriculture. Studies have demonstrated its efficacy against Fusarium sambucinum strains, which produce harmful trichothecenes [].

ANone: Several analytical methods are commonly employed for the characterization and quantification of beta-bisabolene:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the identification and quantification of volatile compounds, including beta-bisabolene, in various matrices. This technique separates the compounds based on their volatility and identifies them based on their mass-to-charge ratio [, , , , , , , , , , , , , , , , , , , , , , , ].

- Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS. It utilizes a fiber coated with an adsorbent material to extract volatile compounds from a sample, followed by thermal desorption and analysis by GC-MS [, , , , ].

- Supercritical Fluid Extraction (SFE): SFE utilizes supercritical carbon dioxide as a solvent to extract compounds from plant materials. This technique offers several advantages, including high selectivity, efficiency, and environmental friendliness. SFE has been employed to extract and concentrate beta-bisabolene from Satureja montana, enriching its thymoquinone content [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.